Pilocarpine

Übersicht

Beschreibung

Pilocarpin ist ein natürlich vorkommendes Alkaloid, das aus den Blättern der Pflanze Pilocarpus gewonnen wird . Es ist ein Muskarinrezeptoragonist, der seit über einem Jahrhundert zur Behandlung verschiedener ophthalmologischer Erkrankungen wie Glaukom und Mundtrockenheit eingesetzt wird . Pilocarpin ist bekannt für seine Fähigkeit, die Sekretion von Speichel und Schweiß anzuregen, was es zur Behandlung von Erkrankungen wie dem Sjögren-Syndrom nützlich macht .

Herstellungsmethoden

Pilocarpin kann aus den Blättern von Pilocarpus microphyllus durch einen mehrstufigen Prozess extrahiert werden. Die Probe wird mit verdünnter Natriumhydroxid angefeuchtet, um das Alkaloid in seine freie Base umzuwandeln, und anschließend mit Chloroform oder einem geeigneten organischen Lösungsmittel extrahiert . Industrielle Produktionsmethoden verwenden Äpfelsäure oder n-Butyraldehyd als Ausgangsmaterialien, gefolgt von einer Reihe von Reaktionen, darunter Kondensation, Oxidation, Veresterung und Sulfonierung .

Vorbereitungsmethoden

Pilocarpine can be extracted from the leaves of Pilocarpus microphyllus through a multi-step process. The sample is moistened with dilute sodium hydroxide to transform the alkaloid into its free-base form, then extracted using chloroform or a suitable organic solvent . Industrial production methods involve the use of malic acid or n-butyraldehyde as raw materials, followed by a series of reactions including condensation, oxidation, esterification, and sulfonylation .

Analyse Chemischer Reaktionen

Degradation of Pilocarpine

Epimerization is a major pathway for this compound degradation and inactivation. The rate of hydroxide-ion catalyzed epimerization increases more rapidly with temperature than hydrolysis. Isothis compound may be an artifact produced by epimerization of this compound during drying, storage, and extraction of plant material .

This compound undergoes CYP2A6-mediated 3-hydroxylation to form stereoisomers of 3-hydroxypilocaripine. It also undergoes hydrolysis mediated by paraoxonase 1, a calcium-dependent esterase in plasma and the human liver. Pilocarpic acid is a possible metabolic product of hydrolysis. This compound metabolites possess negligible or no pharmacological activity .

Thermal Decomposition

Thermal decomposition profiles of this compound show that the degradation temperature is affected by its environment.

| Compound | DTG Peak (°C) | Released Molecules |

|---|---|---|

| This compound HCl | 315 | CO2, H2O |

| Pilo-Lap | 378 | CO2, H2O |

This compound hydrochloride melts at 207 °C. When this compound is intercalated into Laponite (Pilo-Lap), the decomposition into volatile products starts at approximately 250 °C, with a DTG peak at 378 °C .

Miscellaneous Reactions

This compound is a muscarinic agent with diaphoretic, miotic, and central nervous system effects . It stimulates exocrine glands like sweat, lacrimal, salivary, and gastrointestinal glands. It also increases smooth muscle tone, contracts the pupillary and iris sphincter muscles, and induces miosis .

This compound does not bind to human or rat plasma proteins over a concentration range of 5 to 25,000 ng/mL . this compound and its degradation products are mainly eliminated in the urine .

Wissenschaftliche Forschungsanwendungen

Treatment of Xerostomia

Overview : Xerostomia, or dry mouth, is a common condition that can significantly affect quality of life. Pilocarpine has emerged as an effective treatment option for patients suffering from this condition, particularly those with Sjögren's syndrome or post-radiation xerostomia.

Clinical Efficacy :

- Systemic Administration : this compound is primarily administered orally in tablet form (e.g., Salagen). Studies have shown that it significantly increases both resting and stimulated salivary flow rates in patients with xerostomia. For instance, a randomized controlled trial involving 369 patients demonstrated statistically significant improvements in salivary production and subjective symptoms associated with xerostomia when treated with this compound compared to placebo .

- Dosage and Administration : The most effective dosage found was 5.0 mg taken three times daily. This regimen resulted in improved oral comfort, reduced dryness, and enhanced ability to speak and chew .

Case Studies :

- A study conducted on patients post-head and neck radiation found that 60% experienced increased salivary flow after six weeks of treatment with this compound .

- Another study focused on Sjögren's syndrome patients reported that approximately 68% experienced significant improvement in salivary flow and subjective dryness after five months of treatment .

Ophthalmic Applications

Glaucoma Management : this compound is also used in ophthalmology to manage elevated intraocular pressure (IOP) in conditions such as open-angle glaucoma and acute angle-closure glaucoma. It induces miosis (constriction of the pupil), facilitating aqueous humor outflow and thereby reducing IOP.

Mechanism of Action : As a muscarinic receptor agonist, this compound stimulates the parasympathetic nervous system, leading to increased secretion from salivary glands and contraction of the ciliary muscle in the eye, which aids in drainage of intraocular fluid .

Treatment for Anhidrosis

Acquired Idiopathic Generalized Anhidrosis (AIGA) : Recent studies have explored the use of oral this compound to treat AIGA, a condition characterized by an inability to sweat. In a small cohort study, oral this compound showed effectiveness in improving symptoms for some patients, with fewer adverse effects compared to traditional steroid treatments .

Neurological Research

Status Epilepticus Model : this compound has been used to induce status epilepticus in animal models for research purposes. This model helps investigate the underlying mechanisms of epilepsy and test potential therapeutic interventions. The use of this compound in this context has provided insights into neuropathological changes associated with prolonged seizures .

Summary Table of this compound Applications

Wirkmechanismus

Pilocarpine acts as a muscarinic receptor agonist, specifically targeting the muscarinic receptor subtype M3 found on the iris sphincter muscle and ciliary muscle . Upon activation, the iris sphincter muscle contracts, resulting in pupil constriction (miosis). The ciliary muscle also contracts, allowing for the drainage of aqueous humor from the anterior chamber of the eye, thereby reducing intraocular pressure related to glaucoma .

Vergleich Mit ähnlichen Verbindungen

Pilocarpin wird oft mit anderen Muskarinrezeptoragonisten wie Carbachol und Bethanechol verglichen . Im Gegensatz zu Pilocarpin ist Carbachol eine synthetische Verbindung, die gegenüber der Hydrolyse durch Acetylcholinesterase resistenter ist . Bethanechol hingegen wird hauptsächlich zur Behandlung von Harnverhalt eingesetzt und hat keine nennenswerten ophthalmologischen Anwendungen . Die einzigartige Fähigkeit von Pilocarpin, sowohl die Sekretion von exokrinen Drüsen anzuregen als auch den Augeninnendruck zu senken, macht es zu einer vielseitigen Verbindung sowohl im medizinischen als auch im Forschungsumfeld .

Biologische Aktivität

Pilocarpine is a potent muscarinic agonist primarily derived from the leaves of the Pilocarpus species. It is widely recognized for its pharmacological effects on various exocrine glands, particularly in stimulating salivary secretion. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound acts primarily on muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly expressed in salivary and lacrimal glands. Upon binding to these receptors, this compound activates a G-protein-coupled signaling cascade that leads to increased intracellular calcium levels and subsequent glandular secretion.

- Muscarinic Receptor Subtypes Affected :

- M1 : Involved in cognitive functions.

- M2 : Modulates cardiac function.

- M3 : Primarily responsible for glandular secretion and smooth muscle contraction.

- M4 : Involved in modulating neurotransmitter release.

- M5 : Less understood but implicated in dopaminergic pathways.

The activation of these receptors results in several physiological effects, including miosis (constriction of the pupil), increased sweating, and enhanced salivation .

Pharmacokinetics

This compound is administered orally or topically (in eye drops). Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.

- Distribution : It does not significantly bind to plasma proteins, allowing for efficient distribution to target tissues .

- Metabolism : Primarily metabolized via CYP2A6-mediated hydroxylation and hydrolysis, producing metabolites with negligible pharmacological activity .

- Elimination : Excreted predominantly through urine; the half-life is approximately 2-3 hours .

Clinical Applications

This compound is primarily utilized in the treatment of xerostomia (dry mouth), particularly in patients suffering from Sjögren's syndrome or undergoing radiation therapy for head and neck cancers. Its efficacy has been demonstrated in numerous clinical trials.

Efficacy Studies

A review of several key studies illustrates this compound's effectiveness:

| Study | Condition | Dosage | Outcome |

|---|---|---|---|

| Schuller et al. (1989) | Radiation-induced xerostomia | 3.0 mg t.i.d | 60% of patients showed increased salivary flow after 6 weeks |

| Fox et al. (1991) | Sjögren’s syndrome | 5.0 mg t.i.d for 5 months | ~68% reported significant improvement in salivation |

| Johnson et al. (1993) | Radiation-induced xerostomia | 5.0 mg or 10 mg t.i.d for 12 weeks | 44% and 46% reported improved oral dryness |

| Wu et al. (2006) | Sjögren’s syndrome | 5.0 mg q.i.d for 12 weeks | Significant amelioration of mouth dryness symptoms |

These studies collectively support this compound's role as a first-line treatment for xerostomia, demonstrating significant improvements in patient-reported outcomes and objective measures of salivary flow .

Case Studies

Long-term use of this compound has been documented in various case studies focusing on patients with radiation-induced xerostomia:

- A retrospective study highlighted that patients receiving this compound maintained improved salivary function over extended periods without significant adverse effects, suggesting its practicality for chronic management .

- Another study evaluated the use of this compound in conjunction with antioxidant-functionalized thermogels, showing enhanced therapeutic efficacy due to improved drug delivery systems .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as excessive sweating (diaphoresis), gastrointestinal disturbances, and cardiovascular effects due to its systemic cholinergic activity. Most adverse reactions are mild and manageable .

Eigenschaften

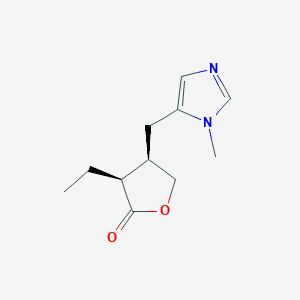

IUPAC Name |

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHFTSOMWOSFHM-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021162 | |

| Record name | Pilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HCL/, SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER, SOL IN ETHANOL, DIETHYL ETHER, 2.07e+00 g/L | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pilocarpine is a cholinergic parasympathomimetic agent. It increase secretion by the exocrine glands, and produces contraction of the iris sphincter muscle and ciliary muscle (when given topically to the eyes) by mainly stimulating muscarinic receptors., ...ACT PRIMARILY @ MUSCARINIC RECEPTORS OF AUTONOMIC EFFECTOR CELLS, GANGLIONIC EFFECTS CAN ALSO BE OBSERVED. THIS IS PARTICULARLY TRUE OF PILOCARPINE, ALTHOUGH ITS GANGLIONIC ACTION ALSO INVOLVES STIMULATION OF MUSCARINIC RECEPTORS..., ...AFTER TOPICAL INSTILLATION, MIOSIS BEGINS IN 15 TO 30 MIN & LASTS 4 TO 8 HR. REDUCTION OF INTRAOCULAR PRESSURE IS MAXIMAL IN 2 TO 4 HR, WHICH CORRELATES WITH MAX DECR IN OUTFLOW RESISTANCE. EFFECT ON INTRAOCULAR PRESSURE OUTLASTS EFFECT ON OUTFLOW FACILITY...PILOCARPINE...MAY DECR AQUEOUS PRODUCTION., ...PILOCARPINE /HAS AS/...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES., ...PILOCARPINE...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES. IN THIS RESPECT...RESEMBLE CHOLINE ESTERS... | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL OR CRYSTALS, NEEDLES | |

CAS No. |

92-13-7, 54-71-7 | |

| Record name | Pilocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilocarpine [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilocarpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pilocarpine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MI4Q9DI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204-205 °C, 34 °C | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pilocarpine and how does it interact with its target?

A1: this compound is a naturally occurring alkaloid that acts as a muscarinic acetylcholine receptor agonist. [] It exerts its effects by binding to muscarinic receptors, specifically the M3 subtype, mimicking the action of acetylcholine. [, , , ] This binding leads to various downstream effects depending on the tissue and receptor subtype involved. []

Q2: What is the significance of isothis compound in relation to this compound?

A4: Isothis compound is a stereoisomer of this compound naturally present in varying degrees in commercial this compound preparations. [] Although it coexists with this compound, its binding affinity for muscarinic cholinergic receptors is significantly lower. [] Consequently, the practical impact of isothis compound contamination in commercial preparations is minimal due to its low concentration and affinity. []

Q3: How does the body process and eliminate this compound?

A5: While detailed pharmacokinetic data from the provided abstracts is limited, studies indicate that this compound is absorbed readily after oral administration. [] Animal studies suggest that both P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) are involved in this compound transport, indicating a role for these transporters in this compound's distribution and elimination. []

Q4: How does this compound induce seizures in animal models of epilepsy?

A6: this compound is frequently used in rodent models to induce status epilepticus (SE), a condition mimicking human temporal lobe epilepsy. [, , , ] The this compound model involves administering a high dose of this compound, either as a bolus or via a ramping up dosing protocol. [] This induces a prolonged seizure activity, leading to hippocampal damage and subsequent spontaneous recurrent seizures. [, , ]

Q5: Are there variations in seizure susceptibility to this compound among different mice strains?

A7: Yes, studies demonstrate significant differences in this compound-induced seizure susceptibility among various substrains and even sublines of C57BL/6 mice. [] These differences, attributed to genetic variations, particularly X-chromosome linked variations, highlight the importance of carefully selecting and reporting mouse substrains for research involving this compound. []

Q6: What are the potential neuroprotective roles of UCP2 in this compound-induced epilepsy models?

A8: Studies in rat models of this compound-induced epilepsy show increased UCP2 mRNA expression in the acute phase following seizures. [] This increase appears to be associated with a reduction in oxidative stress markers and an increase in p-AKT expression, suggesting a potential neuroprotective role for UCP2 against seizure-induced excitotoxicity and mitochondrial impairment. []

Q7: Can this compound be used to manage overcorrection after radial keratotomy?

A11: Yes, clinical studies show that topical this compound effectively reduces overcorrections following radial keratotomy. [] this compound induces miosis and a myopic shift, effectively counteracting hyperopia. [, ] Furthermore, the corneal steepening induced by this compound appears to be maintained even after treatment cessation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.